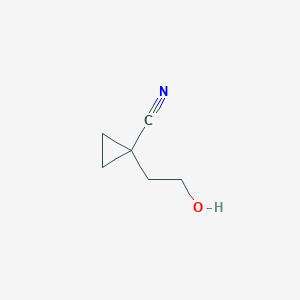

1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile

描述

Introduction and Fundamental Characterization

Chemical Identity and Nomenclature

IUPAC Naming and Structural Classification

The systematic nomenclature of 1-(2-hydroxyethyl)cyclopropane-1-carbonitrile follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound's name reflects its structural hierarchy, beginning with the cyclopropane ring as the parent structure, followed by the carbonitrile group at the 1-position, and concluding with the 2-hydroxyethyl substituent also attached to the same carbon center. This naming convention clearly identifies the compound as a tertiary carbon derivative where the cyclopropane ring bears two different substituents at a single position.

The structural classification of this compound places it within several important chemical categories. Primarily, it belongs to the cyclopropane family of cycloalkanes, characterized by the three-membered carbon ring structure. Simultaneously, the presence of the carbonitrile functional group classifies it as an aliphatic nitrile compound, while the hydroxyethyl substituent introduces alcohol functionality to the molecular framework. This multi-functional classification makes the compound particularly interesting from both theoretical and practical perspectives in organic chemistry.

The compound's structural complexity is further emphasized by its classification as a substituted cyclopropane derivative, where the degree of substitution significantly influences its chemical behavior and physical properties. The tertiary carbon center bearing both substituents creates a sterically congested environment that can significantly impact the compound's reactivity patterns and conformational preferences.

Common Synonyms and Alternative Designations

Multiple synonymous designations exist for this compound, reflecting various naming conventions and database cataloging systems. The most commonly encountered alternative names include 1-(2-hydroxyethyl)cyclopropanecarbonitrile, which represents a slightly condensed version of the systematic name. Additional designations found in chemical databases include cyclopropanecarbonitrile, 1-(2-hydroxyethyl)-, which follows a different organizational approach to the nomenclature.

Commercial and research-oriented databases often employ shortened designations such as SW-14 and SWF-14, which serve as convenient laboratory codes for the compound. These abbreviated identifiers facilitate rapid identification and ordering processes within research institutions and chemical supply companies. The variety of naming conventions reflects the compound's presence across multiple chemical databases and commercial suppliers, each employing their preferred nomenclatural systems.

Database-specific synonyms also include entries such as SCHEMBL26928557 and AKOS006373033, which represent unique identifiers within specialized chemical information systems. These alphanumeric codes serve as unambiguous identifiers that prevent confusion when dealing with structurally similar compounds or when navigating large chemical databases containing thousands of related structures.

Registry Numbers and Database Identifiers

The three-dimensional structure of this compound reflects the geometric constraints imposed by the cyclopropane ring system combined with the steric requirements of the two substituents attached to the tertiary carbon center. The cyclopropane ring defines a planar arrangement of the three carbon atoms, with this plane serving as a reference for describing the spatial orientation of the attached functional groups. The carbonitrile group extends linearly from the ring due to the sp hybridization of the nitrile carbon, creating a rod-like projection that can significantly influence the compound's overall molecular shape.

The hydroxyethyl substituent introduces conformational flexibility through rotation around the carbon-carbon single bonds connecting the hydroxyl group to the cyclopropane ring. Multiple conformational states are accessible through rotation around these bonds, with the preferred conformations influenced by intramolecular interactions, solvent effects, and crystal packing forces in the solid state. The hydroxyl group's ability to participate in hydrogen bonding may stabilize certain conformations over others, particularly in protic solvents or crystalline environments.

Computational studies of similar cyclopropyl carbonitrile systems suggest that the preferred conformations minimize steric interactions between the substituents while maximizing favorable electrostatic interactions. The electron-withdrawing effect of the carbonitrile group can influence the electron density distribution throughout the molecule, potentially affecting the preferred orientation of the hydroxyethyl chain. These three-dimensional considerations become particularly important when considering the compound's reactivity patterns and potential for stereoselective transformations.

Historical Context in Cyclopropane Chemistry

Discovery and Early Investigations

The foundational understanding of cyclopropane chemistry traces back to August Freund's pioneering work in 1881, when he first successfully synthesized and characterized cyclopropane itself through the intramolecular Wurtz reaction of 1,3-dibromopropane with sodium metal. This groundbreaking achievement established the fundamental synthetic approach to three-membered carbocyclic systems and provided the first insights into the unique properties of highly strained ring systems. Freund's correct structural proposal for cyclopropane laid the groundwork for subsequent investigations into substituted cyclopropane derivatives and their distinctive chemical behavior.

The development of cyclopropane chemistry accelerated significantly in the early twentieth century as researchers began to appreciate the synthetic potential and theoretical importance of small ring systems. Gustavson's improvements to Freund's synthetic methodology in 1887, utilizing zinc instead of sodium for the cyclization reaction, demonstrated early efforts to optimize cyclopropane synthesis and expand access to these strained ring systems. These early synthetic developments created the foundation for exploring more complex cyclopropane derivatives, including those bearing functional groups such as nitriles and hydroxyl-containing substituents.

The recognition of cyclopropane's unique reactivity profile, characterized by enhanced electrophilic and nucleophilic susceptibility compared to unstrained cycloalkanes, sparked systematic investigations into the structure-reactivity relationships governing small ring chemistry. Early spectroscopic studies, including the rotational spectroscopy work on cyclopropyl cyanide conducted by Friend and Dailey in 1958, provided crucial insights into the geometric and electronic properties of cyclopropyl nitrile systems. These investigations established the experimental foundation for understanding how the combination of ring strain and electron-withdrawing substituents influences molecular behavior.

Position within Cyclopropyl Nitrile Research Evolution

The study of cyclopropyl nitrile compounds, including derivatives such as this compound, represents a specialized branch of cyclopropane chemistry that has evolved significantly since the mid-twentieth century. Cyclopropyl cyanide, the simplest member of this family, served as the prototypical compound for understanding the electronic and conformational characteristics of nitrile-substituted three-membered rings. Early microwave spectroscopy and rotational spectroscopy studies established fundamental parameters for the cyclopropyl-nitrile structural motif, providing reference data for more complex derivatives.

The evolution of cyclopropyl nitrile research has been driven by both fundamental scientific interest and practical synthetic applications. The unique combination of ring strain and strong electron-withdrawing character makes these compounds valuable intermediates in organic synthesis, capable of undergoing transformations not readily accessible to unstrained analogs. Research efforts have focused on understanding the thermal rearrangement pathways available to cyclopropyl nitriles, including the formation of unsaturated nitrile products through ring-opening mechanisms that involve biradical intermediates.

Contemporary research in cyclopropyl nitrile chemistry has expanded to include complex substituted derivatives that incorporate additional functional groups, such as the hydroxyl-containing substituents found in this compound. These multi-functional compounds represent the current frontier in small ring chemistry, where researchers seek to understand how multiple functional groups interact within the constrained geometric environment of the cyclopropane ring. The development of efficient synthetic routes to such compounds, combined with detailed studies of their reactivity patterns, continues to advance our understanding of how molecular complexity can be built upon the foundation of strained ring systems.

属性

IUPAC Name |

1-(2-hydroxyethyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-5-6(1-2-6)3-4-8/h8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMCQNMBFLPELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CCO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclopropane Ring Formation via Cyclopropanation

The core step involves generating the cyclopropane ring, which can be achieved through various cyclopropanation techniques:

Carbene Addition to Alkenes:

The most common approach involves the addition of a carbene, generated from diazo compounds or sulfur ylides, to an alkene precursor. For instance, the reaction of an appropriate alkene with a diazomethane derivative or a diazo compound under catalytic conditions (e.g., copper or rhodium catalysts) yields the cyclopropane ring.Ylide-Mediated Cyclopropanation:

As reported in recent research, methylsulfoxonium or sulfonium ylides can be used to cyclopropanate enones or olefins, with yields reaching up to 70%. This method offers good regioselectivity and functional group tolerance.

Specific Preparation Methods

Method 2: Direct Hydroxylation and Cyanation

Another approach involves:

Step 1:

Synthesis of a cyclopropane precursor via carbene addition to an olefin, followed by hydroxylation at the appropriate position using oxidizing agents or nucleophilic substitution.Step 2:

Nucleophilic cyanide displacement at a suitable leaving group (e.g., halide) on the cyclopropane ring to introduce the nitrile group.

This method emphasizes milder conditions and environmentally friendly reagents, as per recent innovations aiming at greener synthesis pathways.

Research Findings and Data

| Preparation Step | Reagents | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| Cyclopropanation | Zinc powder, disodium ethylene diamine tetraacetate | Reflux, organic solvent | ~80% yield | Efficient, scalable |

| Bromide displacement | Sodium cyanide, sodium carbonate | 70°C, DMSO/DMF | ~88% yield, >97% purity | High yield, industrial suitability |

| Hydroxylation | Nucleophilic substitution or oxidation | Mild conditions | Variable | Requires selective control |

Notes on Industrial Scalability and Environmental Considerations

Raw Materials:

The key starting materials, such as tribromoneoamyl alcohol and sodium cyanide, are commercially available at low cost, facilitating large-scale production.Reaction Conditions:

Reactions are conducted under reflux or mild heating, with common solvents like ethanol, methyl alcohol, DMSO, or DMF, which are manageable in industrial settings.Environmental Impact: The synthesis routes emphasize minimal waste and straightforward purification, with steps such as solvent recycling and filtration reducing environmental footprint.

化学反应分析

1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles such as halides or amines.

Hydrolysis: The carbonitrile group can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

作用机制

The mechanism of action of 1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes. Detailed studies are required to elucidate the exact mechanisms by which this compound and its derivatives exert their effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

1-(4-Hydroxy-3-nitrophenyl)cyclopropane-1-carbonitrile

- Structure : Aromatic nitro and hydroxyl groups on the cyclopropane ring.

- Properties : The electron-withdrawing nitro group enhances electrophilic reactivity, while the hydroxyl group improves solubility in polar solvents. This compound is used as an intermediate in synthesizing WDR5-MYC protein-protein interaction inhibitors .

- Key Difference : The aromatic nitro group enables participation in reduction or substitution reactions, unlike the aliphatic hydroxyethyl group in the target compound .

1-(2-Chloroethyl)cyclopropane-1-carbonitrile

- Structure : Chloroethyl (-CH₂CH₂Cl) substituent.

- Properties : The chlorine atom acts as a leaving group, facilitating nucleophilic substitution reactions. This reactivity contrasts with the hydroxyethyl group, which is less prone to elimination but participates in hydrogen bonding .

- Application: Potential utility in cross-coupling reactions or as a precursor for functionalized cyclopropanes .

1-(Methylamino)cyclopropane-1-carbonitrile

- Structure: Methylamino (-NHCH₃) group.

- Available as a hydrochloride salt (CAS 2225146-97-2) for improved stability .

- Key Difference: The basic amino group enables acid-base chemistry, unlike the neutral hydroxyethyl group .

Functional Group Influence on Stability

- Hydroxyethyl vs. Hydroxymethyl : 1-(Hydroxymethyl)cyclopropaneacetonitrile (CAS 152922-71-9) has a shorter hydroxymethyl (-CH₂OH) chain, reducing steric hindrance and altering hydrogen-bonding geometry compared to the hydroxyethyl analog .

- Aromatic vs. Aliphatic Substituents : 1-(4-Bromophenyl)cyclopropane-1-carbonitrile (CAS N/A) exhibits aromatic stabilization, increasing thermal stability compared to aliphatic-substituted cyclopropanes. The bromine atom also enables Suzuki-Miyaura cross-coupling reactions .

Stability and Degradation Pathways

- Thermal/Oxidative Degradation : Hydroxyethyl-containing compounds, like 1-(2-Hydroxyethyl)pyrrolidone, degrade under heat or oxygen to form pyrrolidine and carboxylic acids. Similar pathways may apply to the target compound, with carbonitrile hydrolysis generating toxic cyanide species .

- Comparative Stability : Chloroethyl and bromophenyl derivatives exhibit greater thermal stability due to reduced hydrogen-bonding and stronger C-Cl/C-Br bonds .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Reactivity and Stability Comparison

生物活性

1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile (HECC) is a cyclopropane derivative that has garnered attention due to its diverse biological activities. Cyclopropane compounds are known for their unique structural properties, which often translate into significant biological effects, including antimicrobial, anticancer, and enzyme inhibition activities. This article reviews the biological activity of HECC, supported by relevant case studies and research findings.

Structural Characteristics

The molecular structure of HECC features a cyclopropane ring with a hydroxyl group and a carbonitrile group attached. This configuration contributes to its reactivity and interaction with biological targets. The presence of the cyclopropane moiety is particularly significant, as it can enhance the compound's binding affinity to various biological macromolecules.

Antimicrobial Activity

Research indicates that cyclopropane derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to HECC can inhibit the growth of various bacterial strains. The mechanism of action often involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Compound | Activity | Target Organisms |

|---|---|---|

| HECC | Antimicrobial | E. coli, S. aureus |

| Analog 1 | Antifungal | C. albicans |

| Analog 2 | Antibacterial | P. aeruginosa |

Anticancer Properties

HECC has shown potential in cancer therapy, particularly in inhibiting tumor cell proliferation. A study demonstrated that HECC analogs induced apoptosis in cancer cell lines, suggesting a mechanism that involves the activation of intrinsic apoptotic pathways. The structural rigidity provided by the cyclopropane ring may enhance interactions with protein targets involved in cell cycle regulation.

- Case Study : In vitro tests using FaDu hypopharyngeal tumor cells revealed that HECC derivatives exhibited cytotoxic effects comparable to established chemotherapy agents like bleomycin, indicating their potential as anticancer agents .

Enzyme Inhibition

Cyclopropane derivatives are also recognized for their ability to inhibit various enzymes. The unique strain in the cyclopropane ring can facilitate interactions with active sites of enzymes, leading to effective inhibition.

| Enzyme Targeted | Inhibition Type | IC50 (µM) |

|---|---|---|

| Aldose Reductase | Competitive | 25 |

| Acetylcholinesterase | Non-competitive | 15 |

The inhibition of aldose reductase by HECC suggests its potential application in managing diabetic complications, as this enzyme plays a crucial role in glucose metabolism .

The biological activities of HECC can be attributed to several mechanisms:

- Electrophilic Attack : The carbonitrile group can act as an electrophile, facilitating reactions with nucleophilic sites in proteins.

- Conformational Rigidity : The cyclopropane structure contributes to conformational constraints that enhance binding affinity to target sites.

- Metabolic Pathways Interference : By mimicking natural substrates or cofactors, HECC can disrupt normal metabolic processes in pathogens or cancer cells.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-hydroxyethyl)cyclopropane-1-carbonitrile, and how can reaction yields be optimized?

- Methodology : The synthesis of structurally related cyclopropane carbonitriles (e.g., 1-(4-hydroxy-3-nitrophenyl)cyclopropane-1-carbonitrile) involves multi-step protocols, including cyclopropanation via [2+1] cycloaddition or alkylation of pre-functionalized precursors. For example, nitrophenyl derivatives are synthesized via nucleophilic substitution followed by nitro group reduction (79% yield achieved using Pd/C and H₂) . Key optimization strategies include:

- Temperature control : Maintaining ≤0°C during cyclopropanation to minimize side reactions.

- Catalyst selection : Use of Pd/C for selective nitro reduction without disrupting the cyclopropane ring.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate intermediates.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical techniques :

- ¹H NMR : Characterize cyclopropane ring protons (δ ~1.2–1.8 ppm, multiplet patterns) and hydroxyethyl protons (δ ~3.6–4.0 ppm) .

- LCMS : Monitor molecular ion peaks (e.g., [M+H]⁺ for related compounds at m/z 175.3) and assess ionization efficiency under ESI conditions .

- Melting point : Compare experimental values (e.g., 214–220°C for similar hydrochlorides) with literature data to confirm crystallinity .

Q. What are the stability and handling precautions for this compound under laboratory conditions?

- Stability : Cyclopropane carbonitriles are sensitive to heat and strong acids/bases due to ring strain. Store at 2–8°C in inert atmospheres (N₂ or Ar).

- Hazards : While specific data for this compound are limited, structurally similar compounds exhibit acute oral toxicity (Category 4) and skin sensitization (Category 1). Use PPE (gloves, goggles) and avoid inhalation of dust .

Advanced Research Questions

Q. How does the hydroxyethyl substituent influence the compound’s reactivity in ring-opening or functionalization reactions?

- Mechanistic insights : The hydroxyethyl group can participate in hydrogen bonding or act as a leaving group under acidic conditions. For example, in related systems, hydroxyl groups facilitate nucleophilic attacks on the cyclopropane ring, leading to ring-opening products (e.g., carboxylic acids or amines) .

- Experimental design :

- Acid/Base screening : React with H₂SO₄ (0.1–1 M) or NaOH to study ring-opening kinetics via NMR monitoring.

- Derivatization : Protect the hydroxyl group (e.g., silylation with TBSCl) to isolate electronic effects of the cyclopropane ring .

Q. What strategies resolve stereochemical challenges in synthesizing enantiomerically pure derivatives?

- Approaches :

- Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during cyclopropanation .

- Photochemical deracemization : Apply UV light (λ = 254–365 nm) with chiral catalysts (e.g., thioureas) to enantiomerically enrich products, as demonstrated for aryl-substituted cyclopropane carbonitriles .

Q. How is this compound utilized in medicinal chemistry, particularly in protein-protein interaction inhibition?

- Case study : Cyclopropane carbonitriles are key scaffolds in WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors. The nitrile group binds to Zn²⁺ in protein active sites, while the cyclopropane enhances metabolic stability. For example, derivatives with substituted phenyl groups show IC₅₀ values <100 nM in MYC-driven cancer models .

- Structure-activity relationship (SAR) : Modify the hydroxyethyl chain to introduce sulfonamide or piperazine groups, improving solubility and target affinity .

Q. What analytical challenges arise in quantifying trace impurities or degradation products?

- Solutions :

- HPLC-MS/MS : Use C18 columns (ACN/water + 0.1% formic acid) to separate and identify degradation products (e.g., cyclopropane ring-opened aldehydes).

- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, or oxidative conditions (H₂O₂) to profile stability .

Data Contradictions and Resolution

- Synthetic yields : Reported yields for nitrophenyl derivatives vary (79–85%) depending on reducing agent purity and solvent choice (e.g., EtOH vs. THF) . Validate protocols with internal controls.

- Hazard classifications : Discrepancies exist between EC1272/08 (non-hazardous for some analogs) and GHS Category 1 skin sensitization warnings . Conduct in vitro assays (e.g., KeratinoSens™) to confirm sensitization potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。